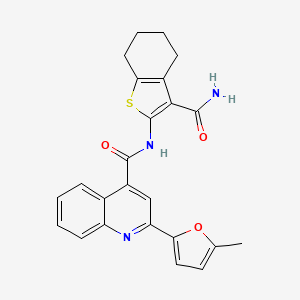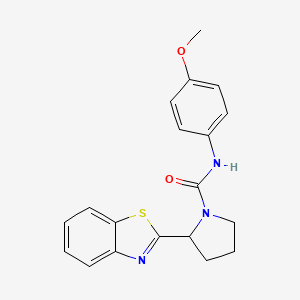![molecular formula C17H18N2O4 B10979266 N-[2-(furan-2-yl)ethyl]-5,6-dimethoxy-1H-indole-2-carboxamide](/img/structure/B10979266.png)
N-[2-(furan-2-yl)ethyl]-5,6-dimethoxy-1H-indole-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(furan-2-yl)ethyl]-5,6-dimethoxy-1H-indole-2-carboxamide is a complex organic compound that belongs to the class of indole derivatives This compound is characterized by the presence of a furan ring, an indole core, and a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(furan-2-yl)ethyl]-5,6-dimethoxy-1H-indole-2-carboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Introduction of the Furan Ring: The furan ring can be introduced via a Friedel-Crafts acylation reaction, where furan is reacted with an acyl chloride in the presence of a Lewis acid catalyst.
Attachment of the Carboxamide Group: The carboxamide group can be introduced through the reaction of the intermediate compound with an appropriate amine under dehydrating conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the implementation of green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
N-[2-(furan-2-yl)ethyl]-5,6-dimethoxy-1H-indole-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction: The carboxamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The methoxy groups on the indole ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as alkoxides or amines in the presence of a base.
Major Products
Oxidation: Furanones, hydroxylated derivatives.
Reduction: Amines.
Substitution: Various substituted indole derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Studied for its potential as a therapeutic agent due to its unique structural features.
Industry: Utilized in the development of novel materials and as a precursor for the synthesis of functionalized polymers.
Mechanism of Action
The mechanism of action of N-[2-(furan-2-yl)ethyl]-5,6-dimethoxy-1H-indole-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-[2-(furan-2-yl)ethyl]-5-methoxy-1H-indole-2-carboxamide
- N-[2-(furan-2-yl)ethyl]-6-methoxy-1H-indole-2-carboxamide
- N-[2-(furan-2-yl)ethyl]-1H-indole-2-carboxamide
Uniqueness
N-[2-(furan-2-yl)ethyl]-5,6-dimethoxy-1H-indole-2-carboxamide is unique due to the presence of two methoxy groups on the indole ring, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and may contribute to its specific properties and applications.
Properties
Molecular Formula |
C17H18N2O4 |
|---|---|
Molecular Weight |
314.34 g/mol |
IUPAC Name |
N-[2-(furan-2-yl)ethyl]-5,6-dimethoxy-1H-indole-2-carboxamide |
InChI |
InChI=1S/C17H18N2O4/c1-21-15-9-11-8-14(19-13(11)10-16(15)22-2)17(20)18-6-5-12-4-3-7-23-12/h3-4,7-10,19H,5-6H2,1-2H3,(H,18,20) |
InChI Key |
SSJKCRLVECJXGI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2C(=C1)C=C(N2)C(=O)NCCC3=CC=CO3)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{4-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]phenoxy}-1-(piperidin-1-yl)ethanone](/img/structure/B10979185.png)


![4-methyl-N-[2-(5-oxo-3-thioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)phenyl]benzamide](/img/structure/B10979198.png)
![2-{[2-(Piperidin-1-yl)ethyl]carbamoyl}cyclohexanecarboxylic acid](/img/structure/B10979204.png)
![(3,5-dimethyl-1H-pyrazol-1-yl)[2-(5-methylthiophen-2-yl)quinolin-4-yl]methanone](/img/structure/B10979209.png)
![Cyclohexyl[4-(2-methoxyphenyl)piperazin-1-yl]methanone](/img/structure/B10979214.png)
![ethyl {[5-(5-ethylthiophen-3-yl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetate](/img/structure/B10979220.png)

![4-{[(6,7-dimethoxy-2-methyl-4-oxoquinazolin-3(4H)-yl)acetyl]amino}benzamide](/img/structure/B10979241.png)
![2-(4-chloro-1H-indol-1-yl)-N-[3-(2-methoxyphenyl)-1H-1,2,4-triazol-5-yl]acetamide](/img/structure/B10979245.png)

![3-(10-fluoro-2-methyl-4-oxo-1,4-dihydropyrimido[1,2-b]indazol-3-yl)-N-(pyridin-4-ylmethyl)propanamide](/img/structure/B10979256.png)

